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Compound of Interest

6beta-Hydroxy 21-Acetyloxy
Compound Name:

Budesonide

Cat. No.: B584706

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other
inflammatory diseases. It is metabolized in the liver by cytochrome P450 3A4 to two major
metabolites: 16a-hydroxyprednisolone and 6(3-hydroxybudesonide. The 21-acetate ester of 6[3-
hydroxybudesonide, 6p3-Hydroxy-21-acetyloxy Budesonide, is a relevant related substance.
Monitoring the levels of Budesonide and its metabolites is crucial for pharmacokinetic studies
and in the quality control of pharmaceutical formulations. This application note describes a
sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
for the simultaneous quantification of Budesonide and 6[3-Hydroxy-21-acetyloxy Budesonide.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of Budesonide
and its metabolite, followed by detection using tandem mass spectrometry. The use of a C18
stationary phase allows for the effective separation of the analytes based on their
hydrophobicity. The mass spectrometer is operated in multiple reaction monitoring (MRM)
mode to ensure high selectivity and sensitivity for the quantification of the target compounds.

Experimental
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Instrumentation and Reagents

 Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.

o Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source.

e Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 um).

e Solvents: Acetonitrile (ACN) and methanol (MeOH) of HPLC or LC-MS grade, and ultrapure
water.

e Reagents: Formic acid and ammonium formate.

Reference Standards: Budesonide and 6p3-Hydroxy-21-acetyloxy Budesonide of high purity.

Chromatographic Conditions

A typical LC-MS/MS method for the simultaneous quantification of budesonide and its major
metabolite, 63-hydroxybudesonide, has been developed and validated.[1] While the specific
separation of 63-Hydroxy-21-acetyloxy Budesonide is not detailed, a similar chromatographic
approach can be employed.

Table 1: Chromatographic and MS Conditions
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Parameter

Value

Column

C18 Reversed-Phase (e.g., 2.1 mm x 50 mm,
1.7 yum)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile/Methanol
(50:50, viv)

Flow Rate 0.4 mL/min
30% B to 90% B in 5 min, hold at 90% B for 2
Gradient min, return to 30% B in 0.1 min, and re-

equilibrate for 3 min

Injection Volume

5uL

Column Temperature

40 °C

lonization Mode

Electrospray lonization (ESI), Positive

Scan Type

Multiple Reaction Monitoring (MRM)

MRM Transitions

Budesonide: To be determined empirically6[3-
Hydroxy-21-acetyloxy Budesonide: To be
determined empirically

Sample Preparation

For the analysis of these compounds in biological matrices such as human plasma, a solid-

phase extraction (SPE) procedure is typically employed for sample clean-up and concentration.

[1]

Elute the analytes with 1 mL of methanol.

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load 0.5 mL of plasma sample onto the cartridge.

Wash the cartridge with 1 mL of 20% methanol in water.
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o Evaporate the eluate to dryness under a stream of nitrogen.

» Reconstitute the residue in 100 pL of the initial mobile phase.

Results

A sensitive, rapid, and selective liquid chromatography-negative electrospray ionization tandem
mass spectrometry method has been developed for the simultaneous quantification of
budesonide and its major metabolites, including 63-hydroxybudesonide.[1] The method was
validated over a linear range from 0.1 to 10 ng/mL for all analytes.[1] The between-day and
within-day coefficients of variation were reported to be less than or equal to 20% at the lower
limit of quantification and less than or equal to 15% at other quality control concentrations.[1]

Table 2: Quantitative Data Summary

Lower Limit of

Analyte Linear Range (ng/mL) Quantification (LLOQ)
(ng/mL)

Budesonide 0.1-10 0.1

6[3-Hydroxybudesonide 0.1-10 0.1

Note: Quantitative data for 63-Hydroxy-21-acetyloxy Budesonide would need to be determined
through method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the
simultaneous separation and quantification of Budesonide and its related substance, 6[3-
Hydroxy-21-acetyloxy Budesonide. The use of solid-phase extraction for sample preparation
ensures high recovery and minimal matrix effects, making the method suitable for
pharmacokinetic studies and quality control applications in the pharmaceutical industry.

Experimental Workflow
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Caption: Experimental workflow for the chromatographic separation and quantification of
Budesonide and its metabolite.

Protocol: LC-MS/MS Method for Budesonide and 6[3-
Hydroxy-21-acetyloxy Budesonide

1. Preparation of Stock and Working Standard Solutions

1.1. Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Budesonide and 6[3-
Hydroxy-21-acetyloxy Budesonide reference standards into separate 10 mL volumetric flasks.
Dissolve in and dilute to volume with methanol.

1.2. Intermediate Solutions (10 pg/mL): Dilute 100 pL of each stock solution to 10 mL with
methanol in separate volumetric flasks.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by further
diluting the intermediate solutions with the initial mobile phase to cover the desired calibration
range (e.g., 0.1 to 10 ng/mL).

2. Sample Preparation (Solid-Phase Extraction)
2.1. Label C18 SPE cartridges for each sample, standard, and quality control.

2.2. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not
allow the cartridges to go dry.

2.3. Load 0.5 mL of the plasma sample (or standard/QC) onto the respective cartridge.
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2.4. Wash the cartridges with 1 mL of 20% methanol in water to remove polar interferences.
2.5. Elute the analytes with 1 mL of methanol into a clean collection tube.
2.6. Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.

2.7. Reconstitute the dried residue in 100 pL of the initial mobile phase (e.g., 70:30 Mobile
Phase A:Mobile Phase B) and vortex for 30 seconds.

2.8. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
3.1. Set up the HPLC and mass spectrometer according to the conditions outlined in Table 1.

3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or
until a stable baseline is achieved.

3.3. Create a sequence table in the instrument control software including the calibration
standards, quality controls, and unknown samples.

3.4. Inject the samples and start the data acquisition.
4. Data Analysis

4.1. Integrate the peak areas for the MRM transitions of Budesonide and 63-Hydroxy-21-
acetyloxy Budesonide in the chromatograms.

4.2. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard (if used) against the concentration of the calibration standards.

4.3. Perform a linear regression analysis on the calibration curve to obtain the equation of the
line and the correlation coefficient (r2).

4.4. Determine the concentrations of Budesonide and 6[3-Hydroxy-21-acetyloxy Budesonide in
the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram
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Caption: Relationship between analytes, analytical method, and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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